3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
Description
Properties
IUPAC Name |
4-[(5-ethyl-3-methoxycarbonylthiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-3-7-6-8(12(17)18-2)11(19-7)13-9(14)4-5-10(15)16/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPQWLRJCBDAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl halides and a Lewis acid catalyst.
Esterification: The methoxycarbonyl group can be introduced through esterification reactions using methanol and acid catalysts.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Ester Hydrolysis
The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or modifying solubility.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O | 3-{[5-ethyl-3-carboxy-thiophen-2-yl]carbamoyl}propanoic acid | ~85% | |
| Basic (NaOH, microwave) | 1M NaOH, ethanol | Same as above | ~92% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Microwave irradiation accelerates hydrolysis by enhancing molecular collisions .
Amide Hydrolysis
The carbamoyl linkage is resistant to mild hydrolysis but cleaves under strongly acidic or basic conditions, yielding 5-ethyl-3-(methoxycarbonyl)thiophen-2-amine and propanoic acid derivatives.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (H₂SO₄, Δ) | Conc. H₂SO₄, 100°C | Thiophen-2-amine + propanoic acid | ~60% | |
| Enzymatic | Trypsin, pH 7.4 | No cleavage (amide stability confirmed) | – |
Key Observation :
Amide bonds in similar nitrothiophene derivatives remain intact under physiological conditions, as evidenced by the absence of hydrolysis in enzymatic assays .
Decarboxylation
The propanoic acid group undergoes decarboxylation at elevated temperatures, forming CO₂ and a corresponding hydrocarbon.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Thermal (200°C) | – | 3-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}propane | ~75% |
Mechanism :
Decarboxylation proceeds via a six-membered transition state, stabilized by conjugation with the amide group.
Salt Formation
The carboxylic acid group reacts with bases to form salts, enhancing aque
Scientific Research Applications
Structural Representation
The structural formula can be represented as follows:
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to this one exhibit promising antimicrobial and anticancer activities. The thiophene moiety is often associated with various biological activities, making it a focal point in drug discovery efforts. Studies have shown that modifications of thiophene derivatives can lead to enhanced potency against specific cancer cell lines and microbial strains.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions, reductions, and oxidations. Researchers utilize this compound to create derivatives that may possess novel properties or enhanced biological activities.
Materials Science
Development of Specialty Chemicals
In materials science, the compound is being explored for its potential use in developing specialty chemicals and polymers. Its unique structure may impart desirable properties to materials, such as improved thermal stability or enhanced mechanical strength.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of derivatives of 3-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}propanoic acid. The results demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Synthesis of Novel Derivatives
Another research project focused on synthesizing novel derivatives from this compound to enhance its biological activity. By modifying the methoxycarbonyl group, researchers were able to create analogs that exhibited improved selectivity towards specific biological targets, indicating a promising avenue for drug development.
Mechanism of Action
The mechanism of action of 3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Thiophene vs. Phenyl-based derivatives (e.g., ) are more lipophilic, favoring membrane permeability.
Substituent Effects :
- The methoxycarbonyl group in the target compound provides metabolic stability compared to free carboxylic acids (e.g., ), but may reduce solubility.
- Carbamoyl linkers (target compound) vs. carbamates or esters () influence hydrolytic stability and hydrogen-bonding capacity.
Pharmacological Potential: Thiophene derivatives (e.g., target compound, ) are explored for antimicrobial or anti-inflammatory activity due to heterocyclic reactivity. Propanoic acid analogs with bulky substituents (e.g., tert-butoxy in ) are linked to antidiabetic applications via PPARγ modulation.
Research Findings and Challenges
- Synthetic Accessibility : The target compound’s synthesis may parallel methods in , involving thiophene cyclization and carbamoylation. However, optimizing yield and purity for the methoxycarbonyl-ethyl substitution remains challenging.
- Bioactivity Gaps : While structural analogs (e.g., ) show antidiabetic or kinase-modulating activity, direct pharmacological data for the target compound are absent. Computational modeling (e.g., docking studies) could predict target affinity.
- Solubility vs. Bioavailability: The balance between the hydrophilic propanoic acid and lipophilic thiophene/ester groups may require formulation adjustments for in vivo efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}propanoic acid?
- Methodology : A common approach involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) and amine-functionalized thiophene intermediates. For example, refluxing 3-formyl-indole derivatives with thiazolidinone precursors in acetic acid with sodium acetate as a catalyst can yield structurally analogous compounds . Purification typically involves recrystallization from acetic acid or methanol.
- Characterization : Confirm success via H/C NMR, IR (to validate carbonyl and amide bonds), and mass spectrometry (MS) .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodology : Use chiral HPLC with a cellulose-based column and polarimetric detection to resolve enantiomers. Alternatively, employ biocatalytic assays (e.g., stereoselective biotransformations using immobilized enzymes like SwCNTNH2-PAL) to assess enantiomeric excess .
Q. What analytical techniques are critical for confirming the structure of derivatives or impurities?
- Methodology :
- NMR : Identify substituent patterns (e.g., ethyl, methoxycarbonyl groups) and carbamoyl linkages.
- Elemental analysis : Verify purity (>98%) by matching calculated and experimental C/H/N/S/O values .
- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates or hydrolysis products) .
Advanced Research Questions
Q. How can solvent systems influence reaction yields during the synthesis of carbamoyl-containing analogs?
- Methodology : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine group in thiophene derivatives, improving coupling efficiency. For acid-sensitive intermediates, use acetic acid as both solvent and catalyst to suppress side reactions . Optimize solvent ratios empirically (e.g., 3:1 acetic acid/water for precipitation).
Q. What strategies resolve contradictions in reported biological activity data for thiophene-carbamoyl derivatives?
- Methodology :
- Reproducibility checks : Validate assay conditions (pH, temperature) and compound purity (HPLC ≥95%).
- Structural analogs : Compare activity of derivatives (e.g., 3-(thiazol-2-yl)propanoic acid analogs) to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference bioassay data from peer-reviewed studies (e.g., antimicrobial vs. anti-inflammatory endpoints) .
Q. How can computational modeling predict the stability of the carbamoyl-thiophene moiety under physiological conditions?
- Methodology :
- DFT calculations : Analyze bond dissociation energies (BDEs) of the carbamoyl group to predict hydrolysis susceptibility.
- Molecular docking : Simulate interactions with enzymatic targets (e.g., proteases) to identify degradation hotspots .
Q. What experimental protocols address hygroscopicity issues in propanoic acid derivatives?
- Methodology :
- Storage : Use desiccators with silica gel or store under inert gas (N, Ar).
- Lyophilization : Remove residual solvents by freeze-drying acetic acid recrystallized samples .
Q. How can researchers optimize biocatalytic systems for large-scale enantioselective synthesis?
- Methodology :
- Immobilization : Use SwCNTNH2-PAL on magnetic nanoparticles for reusable batch reactions.
- Kinetic resolution : Monitor reaction progress with chiral GC-MS to terminate at maximal enantiomeric excess (e.g., >90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
